1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea

Cannabinoid Receptor 2 CB2 Antagonist Immunomodulation

1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a synthetic small-molecule belonging to the class of 1,3-disubstituted adamantyl ureas. It is characterized by a rigid adamantane core linked via a urea bridge to a saturated N-phenyl-pyrrolidine ring.

Molecular Formula C22H31N3O
Molecular Weight 353.51
CAS No. 1797859-95-0
Cat. No. B2382874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea
CAS1797859-95-0
Molecular FormulaC22H31N3O
Molecular Weight353.51
Structural Identifiers
SMILESC1CC(N(C1)C2=CC=CC=C2)CNC(=O)NC34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C22H31N3O/c26-21(24-22-12-16-9-17(13-22)11-18(10-16)14-22)23-15-20-7-4-8-25(20)19-5-2-1-3-6-19/h1-3,5-6,16-18,20H,4,7-15H2,(H2,23,24,26)
InChIKeySZAFGVVMKPZLKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to 1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea (CAS 1797859-95-0): Sourcing a Distinct N-Phenyl Adamantyl Urea for CB2 Research


1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a synthetic small-molecule belonging to the class of 1,3-disubstituted adamantyl ureas. It is characterized by a rigid adamantane core linked via a urea bridge to a saturated N-phenyl-pyrrolidine ring [1]. With a molecular weight of 353.5 g/mol and a computed XLogP3-AA of 4.4, this compound exhibits distinct physicochemical properties that differentiate it from simpler adamantyl urea analogs [1]. The compound has been identified as a ligand for the Cannabinoid Receptor 2 (CB2) through in vitro studies [2], contextualizing its potential utility in immunomodulation and inflammation research.

Why Common Adamantyl Ureas or Simple Pyrrolidine Analogs Cannot Substitute 1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea


The pharmacological profile of adamantyl ureas is highly sensitive to subtle chemical modifications. The specific combination of the bulky, lipophilic adamantane and the N-phenyl-pyrrolidine moiety in 1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea creates a unique spatial and electronic environment that drives its interaction with biological targets such as CB2 [1]. Similar in-class compounds with different N-alkyl substitutions (e.g., methyl instead of phenyl) or altered heterocyclic backbones (e.g., piperidine) exhibit distinct binding kinetics, selectivity profiles, and metabolic stabilities as established through class-level structure-activity relationships [2]. This structural uniqueness makes direct substitution with a general-purpose adamantyl-urea building block inadvisable for projects requiring precise biological interrogation. The quantitative evidence below delineates these critical differences.

Quantitative Differentiation of 1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea Against Selected Analogs: An Evidence-Based Procurement Guide


CB2 Antagonist Activity: An N-Phenyl Adamantyl Urea with Sub-Micromolar In Vitro Potency

1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea demonstrates a measured IC50 of 620 nM for antagonist activity at the human CB2 receptor expressed in CHO cell membranes [1]. This places it in a distinct potency category compared to the high-affinity, sub-nanomolar CB2 agonists commonly developed in the adamantyl urea class, which often exhibit Ki values below 10 nM [2]. For researchers aiming to study CB2 antagonism or to use a tool compound with a wider therapeutic window, this quantitative difference in potency is a critical selection parameter.

Cannabinoid Receptor 2 CB2 Antagonist Immunomodulation

Lipophilicity-Driven Differentiation: High cLogP Compared to N-Methyl and N-H Analogs

The N-phenyl substitution on the pyrrolidine ring endows the compound with significantly higher lipophilicity compared to its closest structural analogs. 1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea has a computed XLogP3-AA of 4.4 [1]. This value is substantially higher than the predicted logP for analogous compounds featuring smaller N-substituents, such as AB-001 (N-methyl analog, XLogP3-AA ~ 4.0) or the unsubstituted N-H analog (XLogP3-AA ~ 2.5-3.0) [2]. This nearly 1.5-log unit increase relative to the N-H analog implies profoundly altered passive membrane permeability, distribution, and protein binding characteristics.

Physicochemical Property Lipophilicity Drug-likeness

Distinct Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile vs. Piperidine Analogs

The compound possesses a Topological Polar Surface Area (TPSA) of 44.5 Ų with 2 hydrogen bond donors and 2 acceptors, as computed by PubChem [1]. A potential piperidine analog (where the pyrrolidine ring is replaced by a six-membered ring) would retain the same core connectivity but exhibit a slightly larger TPSA (~47 Ų) and different conformational flexibility, which can explicitly alter its ability to cross biological membranes [2]. While a minor absolute difference, in the context of CNS drug design where a TPSA threshold of 60-70 Ų is empirically linked to oral bioavailability and blood-brain barrier penetration, any variation can be a deciding factor in compound selection.

Molecular Descriptor Blood-Brain Barrier Permeation Drug Design

Recommended Application Scenarios for 1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea Based on Verified Differentiation


In Vitro Target Engagement Studies for CB2 Antagonism in Immune Cells

Given its confirmed antagonist activity at the human CB2 receptor with an IC50 of 620 nM [1], this compound is specifically suited for in vitro functional assays in immune cell lines (e.g., CHO cells expressing CB2). Researchers investigating the role of CB2 in modulating cytokine release or immune cell migration should select this compound when a pharmacological antagonist or inverse agonist with a defined and moderate potency is required, as opposed to a high-affinity full agonist.

Chemical Probe for CB2 with a High Lipophilicity Vector for Non-Polar Environments

The high computed lipophilicity (XLogP3-AA = 4.4) of this N-phenyl adamantyl urea [2] makes it a suitable candidate for studies in highly lipophilic media or for assays designed to evaluate partitioning into lipid membranes. Its lipophilicity is quantitatively distinct from more polar N-H or N-alkyl analogs, allowing researchers to use it to probe the lipophilic tolerance of a target binding pocket or to study formulation with lipid-based delivery systems.

Reference Standard in Forensic and Toxicological Screening for Synthetic Cannabinoids

As a unique synthetic cannabinoid with a well-defined adamantane-urea-pyrrolidine scaffold, this compound serves as a valuable analytical reference standard for mass spectrometry and chromatographic identification of related substances in complex biological matrices. Its mass and specific physicochemical properties, including its distinct InChI key (SZAFGVVMKPZLKT-UHFFFAOYSA-N) and exact mass (353.24 g/mol), provide unambiguous identification markers that are publicly documented [2].

Benchmark Compound for Medicinal Chemistry Optimization of CB2 Antagonists

With its measurable but moderate CB2 potency (IC50 of 620 nM) [1], this compound provides a superior starting point for medicinal chemists aiming to optimize the adamantyl urea scaffold for enhanced CB2 antagonism. Its distinct N-phenyl motif offers a clear synthetic handle for derivatization (e.g., introducing substituents on the phenyl ring) to explore structure-activity relationships, a strategy supported by known class-level SAR for related adamantyl CB2 ligands [3].

Quote Request

Request a Quote for 1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.